![molecular formula C25H26N6O3S B2865219 N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852048-26-1](/img/structure/B2865219.png)
N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research has explored the structural characteristics of compounds similar to N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide. For instance, studies have investigated the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation about the methylene C atom and the stabilization of this conformation through intramolecular hydrogen bonding (Subasri et al., 2016). These insights can be crucial for understanding the chemical behavior and reactivity of similar compounds.
Antimicrobial Activity
Some derivatives of the pyrimidine-triazole class have been synthesized and evaluated for their antimicrobial activity. Novel derivatives, including similar structural frameworks, have shown antimicrobial properties against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). These findings highlight the potential of these compounds in developing new antimicrobial agents.
Synthesis of Novel Compounds
Research into the synthesis of novel compounds with potential biological activities has been a key area of interest. For instance, studies have focused on synthesizing novel thiopyrimidine-glucuronide compounds showing promising biological activities (Wanare, 2022). The methodology involved forming a dihydropyrimidine skeleton, indicating the versatility and potential of pyrimidine derivatives in medicinal chemistry.
Mechanism of Action
Target of Action
F0648-0256, also known as N-(3,5-dimethylphenyl)-2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, primarily targets the Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a critical component of many cellular processes, including cell growth and apoptosis, and is often implicated in a variety of diseases, including rheumatoid arthritis .
Mode of Action
F0648-0256 acts as an inhibitor of Stat3. It forms dimers when activated and undergoes nuclear translocalization . F0648-0256 is believed to block the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 from exerting its effects, thereby modulating the progression of immune and inflammatory responses .
Biochemical Pathways
The inhibition of Stat3 by F0648-0256 affects various biochemical pathways. Stat3 is a key hub in the cytokine network, and its inhibition can modulate the recruitment, activation, and function of immune cells and other leukocytes
Pharmacokinetics
It is generally well-tolerated, with no serious adverse events or dose-limiting toxicities reported . The compound’s exposure generally increases dose-dependently .
Result of Action
The inhibition of Stat3 by F0648-0256 results in significant therapeutic activities against rheumatoid arthritis . It significantly blocked Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts . This leads to a decrease in the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-14-5-6-17(4)20(10-14)31-21(11-19-12-22(32)28-24(34)27-19)29-30-25(31)35-13-23(33)26-18-8-15(2)7-16(3)9-18/h5-10,12H,11,13H2,1-4H3,(H,26,33)(H2,27,28,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHULDXHVIROEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
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